N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique structure combining a cyclohexene ring, a chromenone moiety, and an acetamide group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide typically involves multiple steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Coupling of the Cyclohexene and Chromenone Moieties: The cyclohexene and chromenone structures can be coupled through a Friedel-Crafts acylation reaction.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methoxy group, which may affect its chemical and biological properties.
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and solubility.
Uniqueness
The presence of the methoxy group in N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide may enhance its lipophilicity, affecting its absorption and distribution in biological systems. Additionally, the combination of the cyclohexene, chromenone, and acetamide moieties provides a unique structural framework that could lead to distinct chemical and biological activities.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methoxy-2-oxochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-16-7-8-17-15(12-20(23)25-18(17)13-16)11-19(22)21-10-9-14-5-3-2-4-6-14/h5,7-8,12-13H,2-4,6,9-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUZMDLMKAWWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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